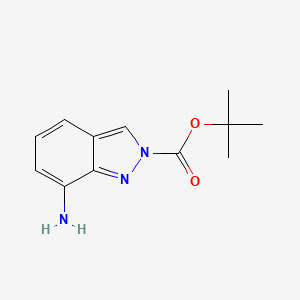
1-Butanone, 1-(4-chloro-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1-(4-chloro-3-pyridinyl)-, also known as 4-chloro-1-(3-pyridinyl)butan-1-one, is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol . It is a colorless liquid with a slightly sweet odor and is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanone, 1-(4-chloro-3-pyridinyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-3-pyridinecarboxaldehyde with butanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions and requires a solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of 1-Butanone, 1-(4-chloro-3-pyridinyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 1-(4-chloro-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butanone, 1-(4-chloro-3-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(4-chloro-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Butanone, 1-(4-chloro-3-pyridinyl)- can be compared with other similar compounds, such as:
1-Butanone, 1-(3-pyridinyl)-: Lacks the chloro group, resulting in different reactivity and applications.
1-Butanone, 1-(4-bromo-3-pyridinyl)-: Contains a bromo group instead of a chloro group, leading to variations in chemical behavior and uses.
1-Butanone, 1-(4-fluoro-3-pyridinyl)-:
The uniqueness of 1-Butanone, 1-(4-chloro-3-pyridinyl)- lies in its specific chemical structure, which imparts distinct reactivity and makes it suitable for various specialized applications .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(4-chloropyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-9(12)7-6-11-5-4-8(7)10/h4-6H,2-3H2,1H3 |
InChI Key |
MGZVJQUWBNBMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13034830.png)









![(3R)-3-Amino-3-[6-(hydroxymethyl)pyridin-2-YL]propanoic acid](/img/structure/B13034875.png)



